1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. This could provide insights into the compound’s chemical properties and potential uses.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties could also be studied.Scientific Research Applications
Potential Antipsychotic and Antitumor Activities
Compounds structurally related to 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide have been explored for their potential in treating various conditions. For example, 2-phenylpyrroles, synthesized as conformationally restricted analogues of certain antipsychotic drugs, have shown promise as new classes of sodium-independent dopamine D-2 antagonists. These compounds may be particularly useful as potential antipsychotics with a low propensity to induce acute extrapyramidal side effects (van Wijngaarden et al., 1987). Furthermore, novel 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, indicating their potential as cytotoxic agents (Aliabadi et al., 2010).
Imaging and Diagnostic Applications
Compounds with structural similarities are also being used in imaging and diagnostic studies. For instance, fluorine-18 labeled compounds, such as MEFWAY and MPPF, have been developed for positron emission tomography (PET) imaging to study serotonin 5-HT1A receptors. These compounds offer insights into the serotonergic neurotransmission and are potential tools for investigating neuropsychiatric disorders (Plenevaux et al., 2000).
Antimicrobial and Antitubercular Activities
The synthesis and study of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial potential of these compounds. They are derived from fluoroquinolones, indicating their relevance in developing new antimicrobial agents (Patel & Patel, 2010). Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have shown potent anti-TB activity, suggesting their importance in the design of antitubercular agents (Bodige et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. Information on safe handling and disposal would also be included.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, or potential applications that could be explored.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-3-8-17-15(21)14-12(22-2)9-13(20)19(18-14)11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZNTWXCIWOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide |
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